molecular formula C16H19N3O2S B6994988 [4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

[4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

Cat. No.: B6994988
M. Wt: 317.4 g/mol
InChI Key: SBRPUTBKMSTZGN-UHFFFAOYSA-N
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Description

[4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the thiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, [4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.

    Pyridine Derivatives: Compounds like 2-methoxypyridine.

    Thiazole Derivatives: Compounds such as 2-aminothiazole.

Uniqueness

What sets [4-(6-Methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone apart is its combination of three distinct heterocyclic rings. This unique structure imparts specific chemical and biological properties that are not commonly found in simpler compounds.

Properties

IUPAC Name

[4-(6-methoxypyridin-3-yl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-9-14(18-22-11)16(20)19-7-5-12(6-8-19)13-3-4-15(21-2)17-10-13/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPUTBKMSTZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)N2CCC(CC2)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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